molecular formula C24H25N3O7 B14966507 methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No.: B14966507
M. Wt: 467.5 g/mol
InChI Key: UVHMTIBLCBIEQC-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and a carbamoyl group

Preparation Methods

The synthesis of methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole moiety and the carbamoyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The carbamoyl group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The quinazoline core can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

Methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate include:

Biological Activity

Chemical Structure and Properties

The chemical structure of methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate can be represented as follows:

C21H21N3O3\text{C}_{21}\text{H}_{21}\text{N}_3\text{O}_3

This structure indicates the presence of a quinazoline core, which is known for its diverse pharmacological properties. The benzodioxole moiety is also significant as it often contributes to the bioactivity of compounds due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinazoline derivatives are often known to inhibit specific enzymes, such as kinases and cyclooxygenases (COX), which play crucial roles in cellular signaling and inflammation. Studies suggest that compounds with similar structures can act as selective inhibitors of COX-2, leading to anti-inflammatory effects .
  • Antioxidant Activity : The presence of the benzodioxole group may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells .
  • Antitumor Activity : Research indicates that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. This is particularly relevant in the context of targeted cancer therapies .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:

StudyFindings
Study A Demonstrated that a similar quinazoline derivative significantly inhibited COX-2 activity in vitro, leading to reduced inflammation in animal models .
Study B Reported that compounds with a benzodioxole moiety exhibited potent cytotoxicity against breast cancer cell lines, suggesting potential for therapeutic development .
Study C Found that modifications in the quinazoline structure enhanced antioxidant capacity, providing protection against oxidative damage in neuronal cells .

Pharmacological Studies

Pharmacological evaluations have shown that this compound may exhibit:

  • Anti-inflammatory Effects : By inhibiting COX enzymes.
  • Anticancer Properties : Through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : By mitigating oxidative stress.

Toxicology

Preliminary toxicological assessments indicate that while this compound shows promising biological activities, further studies are necessary to evaluate its safety profile and potential side effects in vivo.

Properties

Molecular Formula

C24H25N3O7

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31)

InChI Key

UVHMTIBLCBIEQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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